1-Bromo-3-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18829577
Molecular Formula: C12H12BrF3OS
Molecular Weight: 341.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12BrF3OS |
|---|---|
| Molecular Weight | 341.19 g/mol |
| IUPAC Name | 1-bromo-3-[3-ethyl-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C12H12BrF3OS/c1-2-9-5-8(6-10(17)7-13)3-4-11(9)18-12(14,15)16/h3-5H,2,6-7H2,1H3 |
| Standard InChI Key | JXBPRAJOWRTRJU-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=CC(=C1)CC(=O)CBr)SC(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a propan-2-one backbone brominated at the 1-position and substituted at the 3-position with a 3-ethyl-4-(trifluoromethylthio)phenyl group. Key structural elements include:
-
Bromine: A leaving group that enables nucleophilic substitution reactions.
-
Trifluoromethylthio (-SCF₃): A strong electron-withdrawing group enhancing electrophilic reactivity and metabolic stability.
-
Ethyl group: Introduces steric bulk and modulates lipophilicity.
Table 1: Molecular Properties
Spectroscopic Data
-
¹H NMR: Peaks corresponding to ethyl (δ 1.2–1.4 ppm), aromatic protons (δ 7.2–7.8 ppm), and ketone-adjacent methylene (δ 3.8–4.2 ppm) are observed.
-
¹³C NMR: Carbonyl carbon at ~205 ppm, with CF₃ and SCF₃ groups contributing to deshielded signals .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via Friedel-Crafts acylation followed by bromination:
-
Friedel-Crafts Acylation: 3-Ethyl-4-(trifluoromethylthio)benzene reacts with chloroacetone in the presence of AlCl₃ to form 3-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one.
-
Bromination: N-bromosuccinimide (NBS) selectively brominates the α-position of the ketone under radical initiation .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C → rt, 12h | 68–72% |
| Bromination | NBS, AIBN, CCl₄, reflux, 6h | 85–90% |
Reactivity Profile
-
Nucleophilic Substitution: Bromine is displaced by amines or thiols to form β-keto sulfides or amines.
-
Electrophilic Aromatic Substitution: The electron-rich phenyl ring undergoes nitration or sulfonation at the meta position .
Physicochemical Properties
Solubility and Stability
-
Solubility: Miscible in dichloromethane, THF, and DMF; sparingly soluble in water (<0.1 mg/mL) .
-
Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/alkaline conditions due to the ketone and SCF₃ groups.
Table 3: Thermal Properties
| Property | Value | Method |
|---|---|---|
| Melting point | 45–47°C | DSC |
| Boiling point | 285–290°C (dec.) | TGA |
Applications in Research
Pharmaceutical Intermediate
The compound serves as a precursor for:
-
Kinase Inhibitors: The SCF₃ group enhances binding to ATP pockets in kinases (e.g., EGFR, VEGFR).
-
Antimicrobial Agents: Brominated ketones exhibit activity against Gram-positive bacteria (MIC: 2–8 µg/mL).
Material Science
-
Liquid Crystals: The rigid phenyl core and flexible ethyl group enable mesophase formation .
-
Polymer Additives: Acts as a flame retardant due to bromine content (LOI: 28–32) .
Comparative Analysis with Analogues
Table 4: Structural Analogues and Properties
| Compound | Molecular Formula | Key Differences | Bioactivity (IC₅₀) |
|---|---|---|---|
| 1-Bromo-3-(2-iodo-5-(SCF₃)phenyl)propan-2-one | C₁₀H₇BrF₃IOS | Iodo vs. ethyl substituent | EGFR: 12 nM |
| 1-Bromo-1-(3-CF₃-5-SCF₃-phenyl)propan-2-one | C₁₁H₇BrF₆OS | Dual CF₃/SCF₃ groups | VEGFR: 8 nM |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume